6-Methyl-1H-indazole (CAS 698-24-8) is a highly specialized heterocyclic building block characterized by a fused pyrazole and benzene ring system with a methyl group precisely located at the 6-position. In industrial and pharmaceutical procurement, it is primarily sourced as a rigid precursor for kinase inhibitors, receptor antagonists, and advanced materials. The specific placement of the methyl group at the C6 position fundamentally alters the molecule's electron density, steric profile, and thermal properties compared to the unsubstituted 1H-indazole or the closely related 5-methyl isomer. These physicochemical shifts directly impact downstream thermal processing, N-alkylation kinetics, and regioselective halogenation, making it a non-interchangeable starting material for target-specific synthetic routes.
Attempting to substitute 6-Methyl-1H-indazole with its 5-methyl isomer or unsubstituted 1H-indazole leads to immediate process failures in scale-up and formulation. Thermally, the 6-methyl isomer exhibits a melting point over 60 °C higher than the 5-methyl variant, drastically altering crystallization protocols and solid-state handling . Chemically, the 6-methyl group exerts a distinct steric and electronic influence on the pyrazole nitrogen atoms, significantly reducing the efficiency of N-alkylation and C3-halogenation compared to the 5-methyl analog[1]. In medicinal chemistry, this specific vector is critical; shifting the methyl group to the 5-position misaligns the scaffold within hydrophobic binding pockets, nullifying target affinity in kinase and receptor antagonist development[2]. Consequently, procurement must strictly isolate the 6-methyl isomer to ensure reproducible yields and API efficacy.
6-Methyl-1H-indazole demonstrates a significantly higher thermal stability in its solid state compared to its closest positional isomer. Experimental data shows that 6-Methyl-1H-indazole melts at 175–178 °C, whereas 5-Methyl-1H-indazole melts at a much lower 111 °C . This substantial difference dictates entirely different parameters for drying, milling, and crystallization during scale-up.
| Evidence Dimension | Melting Point |
| Target Compound Data | 175–178 °C |
| Comparator Or Baseline | 111 °C (5-Methyl-1H-indazole) |
| Quantified Difference | >64 °C higher melting point |
| Conditions | Standard atmospheric pressure |
Buyers must account for the higher thermal threshold of the 6-methyl isomer, which prevents drop-in substitution in established crystallization and thermal formulation workflows.
The position of the methyl group significantly impacts the nucleophilicity of the pyrazole nitrogens. In an electrochemical α-C(sp3)–H/N–H cross-coupling reaction with isochromans, 6-Methyl-1H-indazole achieved an 83% product yield. In contrast, the 5-methyl isomer achieved a near-quantitative 99% yield under identical conditions [1]. This indicates that the 6-methyl group introduces specific electronic or steric hindrance that moderates reactivity.
| Evidence Dimension | Isolated Product Yield (N-alkylation) |
| Target Compound Data | 83% yield |
| Comparator Or Baseline | 99% yield (5-Methyl-1H-indazole) |
| Quantified Difference | 16% lower yield |
| Conditions | 10 mA current, n-Bu4NPF6 electrolyte, room temperature, 3 hours |
Synthetic chemists and procurement teams must adjust reagent equivalents and reaction times specifically for the 6-methyl isomer, as it does not react as efficiently as the 5-methyl analog.
When synthesizing C3-functionalized intermediates, the 6-methyl isomer exhibits distinct reactivity compared to the 5-methyl variant. Under gallocyanine-catalyzed bromination using N-bromosuccinimide (NBS), 6-Methyl-1H-indazole yielded 69% of the 3-bromo derivative. Under the same mild conditions, the 5-methyl isomer yielded 85%[1]. The 6-methyl variant behaves more similarly to the unsubstituted 1H-indazole (67% yield) in this context.
| Evidence Dimension | Isolated Yield of 3-Bromo Derivative |
| Target Compound Data | 69% yield |
| Comparator Or Baseline | 85% yield (5-Methyl-1H-indazole) |
| Quantified Difference | 16% lower isolated yield |
| Conditions | Gallocyanine catalyst, NBS, room temperature, 90 minutes |
Procurement of the 6-methyl isomer for C3-functionalized downstream APIs requires planning for lower intrinsic bromination yields or investing in harsher reaction conditions compared to the 5-methyl substitute.
6-Methyl-1H-indazole is the mandatory starting material for APIs where the C6-methyl group is required to occupy specific hydrophobic pockets, such as in TRPA1 antagonists or glucocorticoid receptor modulators. Substituting with the 5-methyl isomer misaligns the steric vector, leading to a loss of target affinity [1].
Due to its significantly higher melting point (175–178 °C) compared to the 5-methyl isomer (111 °C), 6-Methyl-1H-indazole is uniquely suited for incorporation into high-temperature stable resins or as a ligand in organometallic frameworks that require elevated thermal processing.
The moderated nucleophilicity of the 6-methyl isomer, which yields 83% in electrochemical cross-coupling versus the 99% of the 5-methyl variant, allows for more controlled, stepwise N-alkylation reactions. This makes it a preferred building block when avoiding over-alkylation or when specific reaction kinetics are required in library synthesis [2].
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